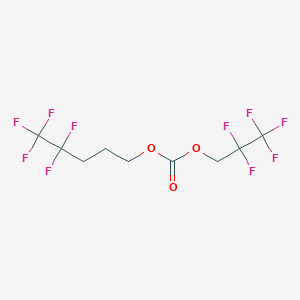
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3,3-Pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be attacked by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate derivative.
Hydrolysis: The major products are 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3,3-Pentafluoropropanol.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Materials Science: It is used in the synthesis of fluorinated polymers and coatings, which exhibit unique properties such as low surface energy and high chemical resistance.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Chemical Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly those requiring multiple fluorine atoms for enhanced properties.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate depends on its application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of multiple fluorine atoms can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: This compound also contains the 4,4,5,5,5-Pentafluoropentyl group but has a methanesulfonate group instead of a carbonate group.
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound contains the 2,2,3,3,3-Pentafluoropropyl group but is a methacrylate ester.
Uniqueness
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of two highly fluorinated alkyl groups connected by a carbonate linkage. This structure imparts distinct properties such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C9H8F10O3 |
|---|---|
Molekulargewicht |
354.14 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C9H8F10O3/c10-6(11,8(14,15)16)2-1-3-21-5(20)22-4-7(12,13)9(17,18)19/h1-4H2 |
InChI-Schlüssel |
VFRMEHZOOOXOKD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



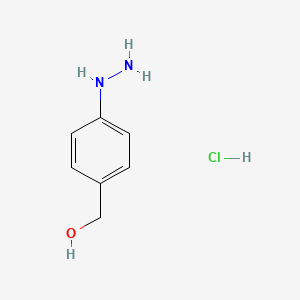
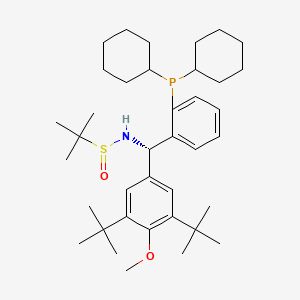
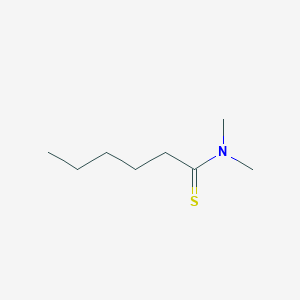
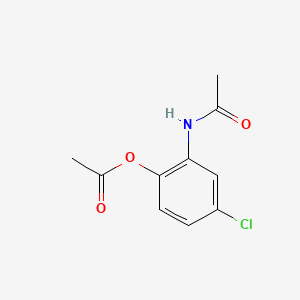
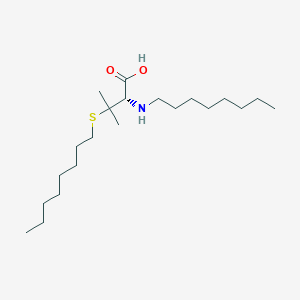
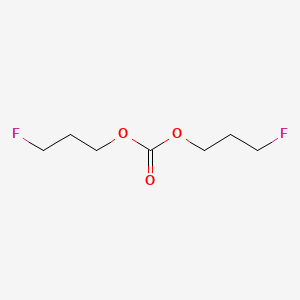
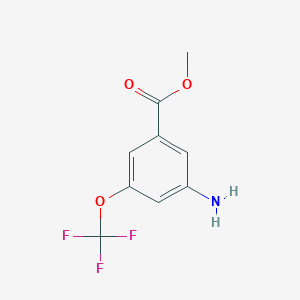
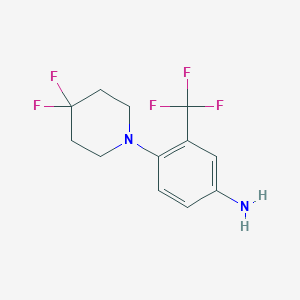

![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
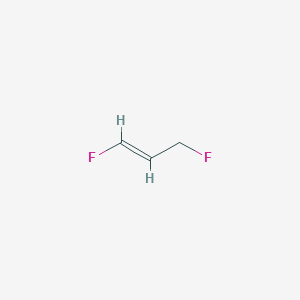
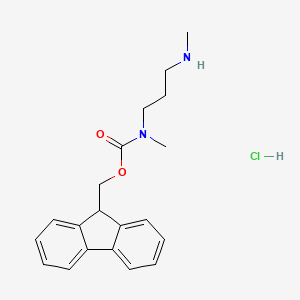
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
